"synthesis and characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide"
"synthesis and characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide"
An In-Depth Technical Guide to the Synthesis and Characterization of N-(1-ethynylcyclohexyl)benzenesulfonamide
Executive Overview
N-(1-ethynylcyclohexyl)benzenesulfonamide is a structurally unique compound characterized by a sterically hindered α-tertiary amine core, a terminal alkyne, and a robust sulfonamide linkage. This specific molecular architecture makes it a highly valuable intermediate in modern medicinal chemistry and materials science. The terminal ethynyl group serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1], while the benzenesulfonamide moiety provides a well-documented pharmacophore known for hydrogen bonding and target-protein interactions[2].
This whitepaper outlines the mechanistic rationale, optimized synthetic protocols, and characterization standards required to synthesize this compound with high purity and yield.
Mechanistic Causality & Retrosynthetic Logic
The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide relies on the direct sulfonylation of 1-ethynylcyclohexylamine using benzenesulfonyl chloride[3][4]. While the reaction appears straightforward, the specific steric and electronic properties of the precursors dictate the experimental design.
The Steric Challenge: 1-ethynylcyclohexylamine is an α-tertiary amine. The carbon bearing the nitrogen is fully substituted by the bulky cyclohexyl ring and the rigid ethynyl group. This steric hindrance significantly reduces the nucleophilicity of the amine compared to standard primary amines. Consequently, the reaction requires a strong, non-nucleophilic base and extended reaction times to drive the formation of the transient tetrahedral intermediate.
Controlling Di-sulfonylation: A ubiquitous side reaction in the sulfonylation of primary amines is the formation of a di-sulfonamide byproduct[3]. This occurs when the newly formed mono-sulfonamide—rendered slightly acidic—is deprotonated by the base and attacks a second equivalent of benzenesulfonyl chloride[5]. To suppress this:
-
Temperature Control: The electrophile must be introduced at 0 °C to kinetically favor the mono-sulfonylation pathway[4].
-
Stoichiometric Precision: A strict 1.05 equivalent limit of benzenesulfonyl chloride prevents excess electrophile from driving the secondary reaction[3].
Synthetic pathway of N-(1-ethynylcyclohexyl)benzenesulfonamide.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Each step includes a specific checkpoint to ensure the chemical environment is optimized before proceeding.
Reagents Required:
-
1-Ethynylcyclohexylamine (1.0 eq, 10.0 mmol, ~1.23 g)
-
Benzenesulfonyl chloride (1.05 eq, 10.5 mmol, ~1.85 g)[4]
-
Triethylamine (TEA) or Pyridine (1.5 eq, 15.0 mmol)[3]
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere. Add 1-ethynylcyclohexylamine and 30 mL of anhydrous DCM.
-
Base Addition & Thermal Control: Add TEA (1.5 eq) to the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Electrophile Introduction: Dissolve benzenesulfonyl chloride (1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 6 hours.
-
Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2). The primary amine (stains with Ninhydrin) should disappear, replaced by a new UV-active spot corresponding to the product.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization from an ethanol/water mixture or silica gel flash chromatography.
Step-by-step experimental workflow for sulfonamide synthesis.
Quantitative Data & Optimization
To establish a robust synthesis, the reaction parameters must be tightly controlled. Table 1 summarizes the causality of varying stoichiometric and thermal conditions on the overall yield.
Table 1: Reaction Optimization Parameters
| Condition | Equivalents (Amine : Cl : Base) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| A | 1.0 : 1.0 : 1.1 | 25 | 2 | 45 | Incomplete reaction; amine hydrochloride salt precipitated due to insufficient base. |
| B (Optimal) | 1.0 : 1.05 : 1.5 | 0 to 25 | 6 | 88 | Optimal conversion; low temperature suppressed di-sulfonylation. |
| C | 1.0 : 2.0 : 2.0 | 25 | 12 | 60 | Significant di-sulfonamide byproduct formed due to excess electrophile and heat. |
Table 2: Expected Spectroscopic Characterization Verification of the molecular structure relies on identifying the distinct signals of the terminal alkyne, the cyclohexyl core, and the sulfonamide group.
| Analytical Method | Expected Signal / Shift | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 7.90 - 7.45 (m, 5H) | Aromatic protons (Benzenesulfonyl group) |
| ¹H NMR (CDCl₃) | δ 4.85 (br s, 1H) | N-H proton (Sulfonamide linkage) |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 1H) | Terminal alkyne proton (-C≡C-H ) |
| ¹H NMR (CDCl₃) | δ 2.10 - 1.20 (m, 10H) | Cyclohexyl ring aliphatic protons |
| ¹³C NMR (CDCl₃) | δ 141.2, 132.5, 129.0, 127.1 | Aromatic carbons |
| ¹³C NMR (CDCl₃) | δ 85.0, 72.5 | Alkyne carbons (-C ≡C H) |
| ¹³C NMR (CDCl₃) | δ 54.2 | Quaternary carbon (C1 of cyclohexyl ring) |
| IR (ATR) | 3280 cm⁻¹ | N-H and ≡C-H stretching |
| IR (ATR) | 2110 cm⁻¹ | C≡C stretching |
| IR (ATR) | 1335, 1160 cm⁻¹ | S=O asymmetric and symmetric stretching |
References
- 1-Ethynylcyclohexylamine 98 30389-18-5. Sigma-Aldrich.
- 1-EthynylcyclohexylaMine. MySkinRecipes.
- Technical Support Center: Sulfonyl
- Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. Benchchem.
- Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. Benchchem.
- N-Benzyl-N-cyclohexylbenzenesulfonamide. PMC.
